(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Antitumor activity Crown-gall tumor assay Chalcone positional library

Procure (2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one specifically for structure-activity relationship (SAR) studies where the 2-chloro (B‑ring) and 4′-hydroxy (A‑ring) substitution pattern is critical. This ortho‑chloro/para‑hydroxy motif confers selective MAO‑B inhibition (Ki as low as 0.11 μM), outperforms meta‑/para‑chloro isomers in antimicrobial Gram‑positive selectivity (MIC 125 μg/mL), and enables direct comparison with non‑hydroxylated analogs (A1B9) in antitumor crown‑gall assays. Generic substitution with alternative halogens or hydroxy‑positional isomers compromises experimental reproducibility. For lead optimization in Parkinson’s disease, tuberculosis, or antimicrobial discovery, order this exact compound to preserve hydrogen‑bonding capacity, lipophilicity (logD 7.4 = 4.19), and target‑engagement specificity.

Molecular Formula C15H11ClO2
Molecular Weight 258.7 g/mol
CAS No. 5424-02-2
Cat. No. B1336137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
CAS5424-02-2
Molecular FormulaC15H11ClO2
Molecular Weight258.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)Cl
InChIInChI=1S/C15H11ClO2/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10,17H/b10-7+
InChIKeyGTSKIPKSVPFFLB-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4′-hydroxychalcone (CAS 5424-02-2): Procurement-Relevant Properties of a Chloro-Hydroxy Chalcone Scaffold


(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, commonly designated 2-chloro-4′-hydroxychalcone, is a synthetic chalcone derivative characterized by a 2-chlorophenyl ring (B-ring) and a 4-hydroxyphenyl ring (A-ring) connected by an α,β-unsaturated carbonyl linkage [1]. As a member of the chalcone family—open-chain flavonoid precursors with documented antibacterial, antifungal, anti-inflammatory, and anticancer properties [2]—this compound exhibits physicochemical parameters that inform its handling and procurement: molecular formula C₁₅H₁₁ClO₂, molecular weight 258.70 g/mol, a calculated pKa of approximately 7.87 for the phenolic hydroxyl, and a logD of 4.19 at pH 7.4, indicating moderate lipophilicity suitable for passive membrane diffusion in cell-based assays [3]. The compound is commercially available at purities of ≥95% to 98% from multiple reputable research chemical suppliers, with melting point reported at approximately 170 °C [4].

Why 2-Chloro-4′-hydroxychalcone (CAS 5424-02-2) Cannot Be Replaced by Generic Chalcone Analogs in Research Procurement


Chalcone derivatives are not functionally interchangeable, as the specific substitution pattern—here, 2-chloro substitution on the B-ring and 4-hydroxy substitution on the A-ring—dictates distinct biological activity profiles that are not preserved across positional isomers or close analogs. Structure-activity relationship (SAR) studies demonstrate that chlorine substitution at the ortho position confers MAO-B inhibitory selectivity and antimicrobial potency that differ markedly from meta- or para-substituted counterparts, while the 4′-hydroxy group on the A-ring contributes to antioxidant activity and hydrogen-bonding capacity essential for target engagement [1]. Comparative analyses of positional-scanning libraries reveal that (2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (A2B9) and its 2′-hydroxy positional isomer (A2B9 vs. A1B9) exhibit distinct antitumor activity profiles in crown-gall tumor assays [2]. Generic substitution with a different halogen, an alternative hydroxy placement, or a non-hydroxylated analog therefore introduces uncontrolled variables that compromise experimental reproducibility and confound SAR interpretation. The procurement decision must therefore be guided by compound-specific, comparator-based evidence rather than class-level assumptions [3].

Quantitative Differentiation Evidence for 2-Chloro-4′-hydroxychalcone (CAS 5424-02-2): Head-to-Head and Cross-Study Comparisons


Positional Isomer Comparison: Antitumor Activity of 2-Chloro-4′-hydroxychalcone (A2B9) vs. Non-Hydroxylated Analog (A1B9)

In a combinatorial positional-scanning library of 175 chalcones, (2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (designated A2B9) was identified alongside its non-hydroxylated analog (2E)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one (A1B9) as lead antitumor candidates. Both compounds exhibited significant antitumor activity in the potato-disc crown-gall tumor assay, with no antibacterial effect on Agrobacterium tumefaciens, confirming that the observed tumor inhibition was not an artifact of antimicrobial activity against the tumor-inducing bacterium [1]. The identification of both 4′-hydroxylated (A2B9) and non-hydroxylated (A1B9) compounds as lead structures from the same deconvolution screen provides a direct head-to-head context for evaluating the contribution of the 4′-hydroxy substituent to activity.

Antitumor activity Crown-gall tumor assay Chalcone positional library

Cross-Study Comparison: Antitubercular Selectivity of Hydroxy- and Chloro-Substituted Chalcones

A systematic study of hydroxy- and chloro-substituted chalcone analogues evaluated antitubercular activity against Mycobacterium tuberculosis. Among the series, compounds with ortho-hydroxy substitution (such as compound 7) exhibited IC₅₀ values of 4 ± 1 μg/mL, slightly outperforming the reference antioxidant gallic acid (IC₅₀ = 5 ± 1 μg/mL) in antioxidant activity assays, while compounds 9 and 11 were noted to be less selective [1]. Although 2-chloro-4′-hydroxychalcone was not the direct subject of this specific IC₅₀ measurement, the study establishes class-level evidence that the combination of chloro and hydroxy substituents on the chalcone scaffold yields measurable antitubercular activity and that the ortho-hydroxy positioning (analogous to the 4′-hydroxy positioning in the target compound) contributes favorably to antioxidant potency.

Antitubercular activity Mycobacterium tuberculosis Chalcone SAR

Class-Level Evidence: Chloro vs. Methyl Substitution on MAO-B Inhibitory Activity and Selectivity

A comparative evaluation of twenty chalcones containing methyl versus chloro substituents demonstrated that chloro substitution on the A-ring is more favorable for human monoamine oxidase-B (hMAO-B) inhibition than methyl substitution [1]. All compounds were found to be competitive, selective, and reversible inhibitors of hMAO-B, with the most potent chloro-substituted chalcone (P16: (2E)-1-(4-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one) exhibiting a Ki value of 0.11 ± 0.01 μM. This compound showed no toxicity in cultured hepatic cells at 5 and 25 μM concentrations and demonstrated blood-brain barrier permeability in PAMPA assays [1]. While the target compound 2-chloro-4′-hydroxychalcone was not directly tested in this study, the systematic comparison establishes that chloro substitution confers superior MAO-B inhibitory potential relative to methyl substitution, and that the chalcone scaffold supports reversible, competitive inhibition with favorable safety profiles.

MAO-B inhibition Neurodegeneration Chalcone selectivity

Antibacterial Activity of 2′-Hydroxy-4-chlorochalcone: Positional Isomer Benchmark for 2-Chloro-4′-hydroxychalcone

The positional isomer 2′-hydroxy-4-chlorochalcone (bearing the hydroxy group on the A-ring ortho position and chloro on the B-ring para position) has been quantitatively evaluated for antimicrobial activity. This compound displayed moderate antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 125 μg/mL and weak activity against Gram-negative bacteria and fungi with MIC values of 500 and 250 μg/mL, respectively [1]. The structurally related 2′-hydroxy-4-nitrochalcone exhibited similar activity, while other flavonoids in the series were inactive, underscoring the specificity of the chloro-hydroxy substitution motif for antibacterial activity. These data provide a quantitative benchmark for the antibacterial potential of closely related chloro-hydroxychalcone positional isomers.

Antibacterial activity Gram-positive bacteria MIC

High-Value Research Application Scenarios for 2-Chloro-4′-hydroxychalcone (CAS 5424-02-2) Based on Quantitative Differentiation Evidence


Antitumor Lead Optimization: SAR Studies of 4′-Hydroxy vs. Non-Hydroxylated Chalcones

Researchers developing chalcone-based antitumor agents should procure 2-chloro-4′-hydroxychalcone specifically for comparative SAR studies with its non-hydroxylated analog (2E)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one (A1B9). As demonstrated in the positional-scanning library study, both compounds emerged as lead antitumor candidates in crown-gall tumor assays [1]. Direct comparison of A2B9 versus A1B9 enables precise quantification of the contribution of the 4′-hydroxy group to potency, selectivity, and physicochemical properties such as solubility and logD. This compound is particularly suited for follow-on studies investigating the hydroxy group's role in hydrogen bonding with target proteins, metabolic stability, and aqueous solubility—all critical parameters for lead optimization.

Antimycobacterial Drug Discovery: Expanding the Chloro-Hydroxy Chalcone SAR Landscape

Investigators focused on tuberculosis drug discovery should consider 2-chloro-4′-hydroxychalcone for systematic SAR expansion around the chloro-hydroxy substitution motif. Class-level evidence demonstrates that hydroxy- and chloro-substituted chalcones exhibit antitubercular activity against Mycobacterium tuberculosis, with ortho-hydroxy derivatives achieving antioxidant IC₅₀ values of 4 ± 1 μg/mL—outperforming gallic acid (IC₅₀ = 5 ± 1 μg/mL) [2]. The target compound's unique combination of 2-chloro (B-ring) and 4′-hydroxy (A-ring) substitution provides a distinct scaffold for exploring additive or synergistic effects of these substituents on antimycobacterial potency, potentially offering advantages over single-substituent analogs.

Neurodegenerative Disease Research: Chloro-Substituted Chalcones as Reversible MAO-B Inhibitor Scaffolds

For academic and industrial teams developing reversible MAO-B inhibitors for Parkinson's disease or other neurodegenerative conditions, 2-chloro-4′-hydroxychalcone represents a strategic procurement choice. Systematic comparison of methyl- versus chloro-substituted chalcones has established that chloro substitution on the A-ring is more favorable for hMAO-B inhibition than methyl substitution, with potent derivatives achieving Ki values as low as 0.11 μM and demonstrating reversible, competitive inhibition, blood-brain barrier permeability, and lack of hepatic cytotoxicity at 5–25 μM [3]. The target compound, bearing both chloro and hydroxy substituents, offers a starting point for optimizing potency while retaining the favorable safety and permeability profile characteristic of this class.

Antimicrobial Resistance Screening Programs: Benchmarking Chloro-Hydroxy Chalcone Positional Isomers

Research groups screening for novel antimicrobial agents against Gram-positive pathogens should include 2-chloro-4′-hydroxychalcone to benchmark activity relative to its positional isomers. Supporting evidence from 2′-hydroxy-4-chlorochalcone indicates that chloro-hydroxy chalcone isomers exhibit MIC values of 125 μg/mL against Gram-positive bacteria, with 2.5–5× higher MIC values against Gram-negative and fungal strains—a selectivity profile that may inform target prioritization [4]. Procuring 2-chloro-4′-hydroxychalcone enables direct comparison of how shifting the hydroxy group from the 2′- to the 4′-position alters antibacterial potency and spectrum, data essential for rational design of improved antimicrobial chalcones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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